Magnesium perchlorate

Overview

Description

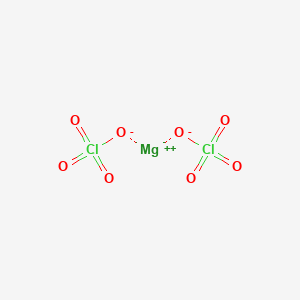

Magnesium perchlorate is a powerful oxidizing agent with the chemical formula Mg(ClO₄)₂. It is composed of magnesium cations (Mg²⁺) and perchlorate anions (ClO₄⁻). This compound appears as a white, crystalline, hygroscopic solid, meaning it readily absorbs moisture from the environment. It is highly soluble in water and ethanol and is known for its strong oxidizing properties .

Mechanism of Action

Target of Action

Magnesium perchlorate (Mg(ClO4)2) is a powerful oxidizing agent . Its primary targets are water molecules in the environment, particularly in gaseous samples . It is also used as an electrophilic catalyst for non-enzymic reduction of synthetic dihydropyridines .

Mode of Action

This compound acts as a desiccant, meaning it absorbs and retains moisture effectively . It can remove water from gases at the rate of 0.001mgwater/l . This interaction with water molecules results in a drier environment, which is particularly useful in gas analysis .

Pharmacokinetics

It’s worth noting that the compound is highly soluble in water , which would influence its distribution if it were to enter a biological system.

Result of Action

The primary result of this compound’s action is the creation of a drier environment due to its desiccant properties . As an oxidizing agent, it can also cause combustion or explosion when reacting vigorously with many substances, particularly organic materials .

Action Environment

It’s also stable and persistent in the environment . Its effectiveness as a desiccant can be influenced by environmental factors such as humidity and temperature . It’s crucial to store this compound in a cool, dry place away from combustible materials .

Biochemical Analysis

. . .

Biochemical Properties

The biochemical properties of Magnesium perchlorate It is known that perchlorate ions can interfere with iodine uptake in the thyroid gland, which could potentially affect protein synthesis and enzymatic activity .

Temporal Effects in Laboratory Settings

This compound: is known to decompose at 250 °C

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium perchlorate can be synthesized through several methods:

Reaction of Magnesium Hydroxide with Perchloric Acid: This is the most common method where magnesium hydroxide reacts with perchloric acid to produce this compound and water.

Double Displacement Reaction: Another method involves the reaction between sodium perchlorate and magnesium sulfate, resulting in this compound and sodium sulfate in an aqueous solution.

Industrial Production Methods:

Leaching of Magnesite with Perchloric Acid: Magnesite is leached using an aqueous solution of perchloric acid, generating a significant amount of heat and hydrogen gas during the reaction.

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Reactions: Typically involve organic substrates and this compound under controlled conditions to prevent explosive reactions.

Decomposition Reactions: Conducted at high temperatures to ensure complete breakdown of the compound.

Major Products:

Oxidation Reactions: Various oxidized organic compounds depending on the substrate used.

Decomposition: Magnesium chloride and oxygen gas.

Scientific Research Applications

Magnesium perchlorate has a wide range of applications in scientific research:

Analytical Chemistry: Used as a drying agent in gas chromatographs and other analytical equipment.

Pyrotechnics: Employed in the manufacture of fireworks and other pyrotechnic devices for its ability to provide vibrant colors and support combustion.

Rocket Propellant: Utilized in rocket propellants due to its ability to release a significant amount of oxygen when heated.

Energy Storage: Used in certain types of batteries and fuel cells as an electrolyte material.

Comparison with Similar Compounds

- Calcium Perchlorate

- Barium Perchlorate

- Magnesium Chlorate

- Magnesium Hypochlorite

Comparison:

- Calcium Perchlorate and Barium Perchlorate: Like magnesium perchlorate, these compounds are strong oxidizing agents and are used in similar applications. this compound is preferred in certain applications due to its higher solubility in water and ethanol .

- Magnesium Chlorate and Magnesium Hypochlorite: These compounds are also oxidizing agents but are less stable and more prone to hydrolysis compared to this compound .

This compound stands out due to its superior drying capabilities and stability under various conditions, making it a versatile compound in both laboratory and industrial settings.

Properties

IUPAC Name |

magnesium;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mg/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCRDALPQLDDFX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(ClO4)2, Cl2MgO8 | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | magnesium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890617 | |

| Record name | Magnesium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium perchlorate appears as a white crystalline solid. Strongly absorbs water from air and dissolves in it. Accordingly, used as a regenerable drying agent. May explode under prolonged exposure to heat or fire., White deliquescent solid; [CAMEO] Odorless; [HSDB] White odorless granules; [Alfa Aesar MSDS] | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes above 482.0 °F (USCG, 1999) | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

99.3 G/100 CC OF H20 & 23.96 G/100 CC OF ALCOHOL, EACH AT 25 °C | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.21 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.2, Density = 1.98; decomposes at 185-190 °C /Hexahydrate/ | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Grade or purity: Pure anhydrous; 65-68% solution of hexahydrate in water. | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, granular, or flaky powder | |

CAS No. |

10034-81-8 | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N77Z541YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 250 °C | |

| Record name | MAGNESIUM PERCHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of magnesium perchlorate?

A1: The molecular formula of this compound is Mg(ClO4)2. Its molecular weight is 223.206 g/mol.

Q2: What is the structure of anhydrous this compound?

A2: Anhydrous this compound crystallizes in the monoclinic space group P21/c. [] The structure consists of a three-dimensional network formed by corner-sharing MgO6 octahedra and ClO4 tetrahedra. []

Q3: How does the presence of water affect the structure of this compound?

A3: this compound forms various hydrates. For example, the hexahydrate (Mg(ClO4)2·6H2O) has a structure where isolated Mg2+ cations are equatorially coordinated by four H2O molecules with two [ClO4]- tetrahedra at the apices. [] Dehydration to the dihydrate leads to bridging of these isolated units, forming chains of octahedra and polyhedra. []

Q4: Is this compound compatible with organic materials?

A4: this compound can react violently with organic materials, especially at elevated temperatures. [] Extreme caution should be exercised when using this compound in the presence of organics.

Q5: How does this compound interact with water vapor?

A5: Anhydrous this compound is a highly effective desiccant, readily absorbing water vapor from the surrounding environment to form hydrates. [, ]

Q6: How stable are this compound solutions at low temperatures?

A6: this compound forms eutectic mixtures with water, significantly lowering the freezing point. [, ] For example, a 44.0 wt% this compound solution has a theoretical eutectic value of 206 ± 1 K. [] These solutions can remain liquid at temperatures well below the freezing point of pure water.

Q7: Can this compound catalyze organic reactions?

A7: Yes, this compound can act as a Lewis acid catalyst in various organic reactions, including the synthesis of α-aminophosphonates, [] 2-substituted quinazolin-4(3H)-ones, [] and tetrahydrochromeno[4,3-b]chromene-6,8-dione derivatives. []

Q8: What is the mechanism of action for this compound in these reactions?

A8: this compound functions as a Lewis acid, activating electrophilic species and facilitating nucleophilic attack. For instance, in the synthesis of α-aminophosphonates, it coordinates to the carbonyl oxygen of aldehydes or ketones, enhancing their electrophilicity and enabling nucleophilic addition of phosphites. []

Q9: Why is this compound relevant to Martian research?

A9: The Phoenix lander discovered perchlorate salts, including this compound, in Martian soil. [, ] This discovery has implications for the potential habitability of Mars.

Q10: How does this compound affect the freezing point of water on Mars?

A10: this compound's presence in Martian soil lowers the freezing point of water, potentially allowing liquid brines to exist despite the planet's cold temperatures. [, ] This has significant implications for the possibility of liquid water on Mars.

Q11: Does this compound pose challenges to potential Martian life?

A11: While this compound can lower water's freezing point, it also creates osmotic stress that can be detrimental to microorganisms. [, ] Studies have shown varying degrees of tolerance to this compound among different extremophile species. [, , ]

Q12: How does this compound influence the structure of water at Martian conditions?

A12: Neutron diffraction studies suggest that high concentrations of this compound significantly disrupt the tetrahedral hydrogen-bonding network of water. [] This disruption is thought to contribute to the low freezing point and low evaporation rates observed in this compound brines under Martian conditions. []

Q13: How is this compound typically quantified?

A13: this compound can be quantified using various methods, including gravimetric analysis, [] ion chromatography, and titration. Specific analytical methods are chosen based on the sample matrix and the concentration range of interest.

Q14: Are there any environmental concerns associated with this compound?

A14: Yes, perchlorate contamination, in general, is a concern due to its potential adverse effects on human health and the environment. [] Therefore, proper handling, disposal, and potential remediation strategies for this compound are crucial to minimize its environmental impact.

Q15: Are there other noteworthy applications of this compound?

A15: this compound has been explored as a component in non-aqueous electrolytes for rechargeable magnesium batteries. [] It has also been used in the drying of gases and the preservation of biological samples. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)

![N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide](/img/structure/B156040.png)

![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)

![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)